![molecular formula C8H13ClO3S B2496045 6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride CAS No. 2247106-83-6](/img/structure/B2496045.png)

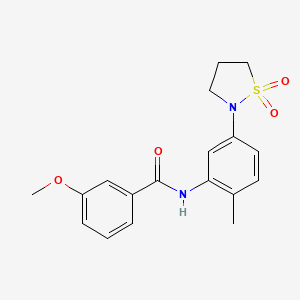

6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

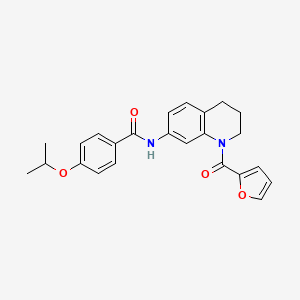

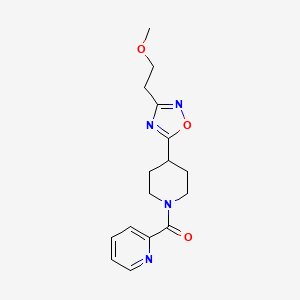

6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride, also known as Oxetane-MS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Synthesis of Polyfunctional Glycosyl Derivatives

The oxabicyclo[3.2.1]octane framework is essential in synthesizing biologically important compounds, including insect pheromones, plant growth regulators, and carbohydrate-related molecules. It serves as a convenient precursor for synthesizing oxygen heterocyclic natural molecules, especially in the pyran or furan series, highlighting its significance in accessing a variety of natural product analogs (M. Y. Ievlev et al., 2016).

Cationic Oligomerization of Bicyclic Oxalactam

The cationic oligomerization of bicyclic oxalactam explores the unique reactivity of the oxabicyclo[3.2.1]octane framework under specific conditions, leading to the formation of oligomers through an unusual cleavage pattern. This process demonstrates the framework's potential in creating polymers with specific structural features (K. Hashimoto & H. Sumitomo, 1984).

Polymerization of Bicyclic Acetals

Investigations into the polymerization of 4-bromo-6,8-dioxabicyclo[3.2.1]octane reveal the influence of temperature and catalysts on the formation of polymers containing this bicyclic framework. This research provides insights into the stereochemistry and reactivity of such compounds in polymer science (M. Okada et al., 1982).

Novel Routes to Natural Product Synthesis

The 6,8-dioxabicyclo[3.2.1]octane skeleton is a subunit in many natural products. Innovative strategies employing this framework have been developed for synthesizing natural products like exo- and endo-brevicomin. These methods utilize ring-closing metathesis for desymmetrization, showcasing the framework's versatility in natural product synthesis (S. D. Burke et al., 1999).

Enantioselective Synthesis

The asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives through [3+2]-cycloaddition demonstrates the framework's applicability in creating chiral compounds. This synthesis, involving platinum-containing carbonyl ylides and vinyl ethers, highlights the potential for developing enantioselective methods that leverage the unique reactivity of this bicyclic system (K. Ishida et al., 2010).

Propiedades

IUPAC Name |

6-oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3S/c9-13(10,11)6-8-3-1-2-7(4-8)12-5-8/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGPTHLPJFYIJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)(CO2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-2-[2-oxo-7-(pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2495962.png)

![1-ethyl-3-methyl-5-((3-methylbenzyl)thio)-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2495964.png)